6-Chloro-2-fluoro-3-methoxybenzaldehyde
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis and various chemical research applications.
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-3-methoxybenzaldehyde have been used as intermediates in the synthesis of inhibitors for pim-1, pim-2, and pim-3 protein kinases .
Mode of Action
For instance, 2-fluoro-3-methoxybenzaldehyde can react with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .
Biochemical Pathways
It’s worth noting that benzylic halides typically react via sn1 or sn2 pathways .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (iLOGP) is 1.62, which may influence its distribution within the body .
Result of Action
Similar compounds have been used to synthesize potent and selective inhibitors of protein kinases , suggesting potential roles in modulating cell signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-fluoro-3-methoxybenzaldehyde. For instance, its stability might be affected by storage conditions . Furthermore, its solubility could influence its bioavailability and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-fluoro-3-methoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of 6-chloro-2-fluoro-3-methoxybenzene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the chlorination and fluorination of 3-methoxybenzaldehyde, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 6-Chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: 6-Chloro-2-fluoro-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxybenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of dyes, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxybenzaldehyde: Similar structure but lacks the chloro substituent.
2-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the chloro substituent and has the fluoro group in a different position.
Uniqueness
6-Chloro-2-fluoro-3-methoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUJQWBRPRPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393841 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-64-2 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112641-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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